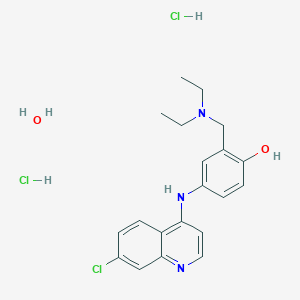
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is often studied for its potential therapeutic properties, particularly in the treatment of malaria and other parasitic diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate typically involves multiple steps. One common method includes the reaction of 7-chloroquinoline with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The intermediate product is then further reacted with diethylamine and formaldehyde to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium parasites.
Medicine: Research has shown its potential in treating autoimmune diseases and certain types of cancer by modulating immune responses.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate involves its interaction with heme, a component of hemoglobin. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, thereby causing the accumulation of toxic heme within the parasite, leading to its death. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, contributing to its antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: An analog of chloroquine with an additional hydroxyl group, used in the treatment of autoimmune diseases.
Amodiaquine: Another antimalarial drug with a similar mechanism of action but different side effect profile.
Uniqueness
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenoldihydrochloridehydrate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its diethylamino group enhances its solubility and bioavailability, making it a promising candidate for further drug development.
Eigenschaften
Molekularformel |
C20H26Cl3N3O2 |
|---|---|
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;1H2 |
InChI-Schlüssel |
INKJDMBYDIAGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)


![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
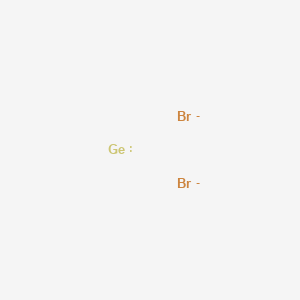
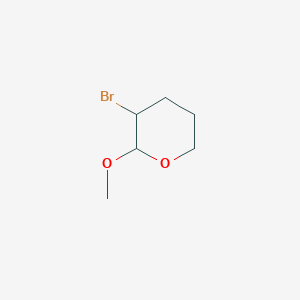
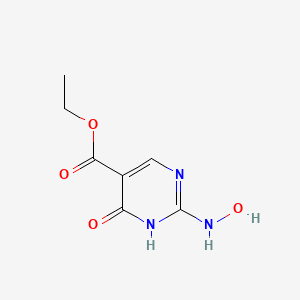
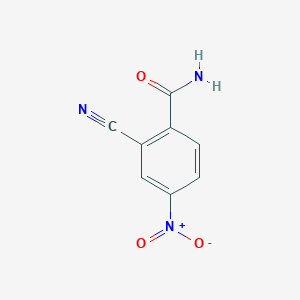

![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
